molecular formula C17H20N2O5S B13727803 n-Dansyl-trans-4-hydroxy-l-proline CAS No. 35026-16-5

n-Dansyl-trans-4-hydroxy-l-proline

Cat. No.: B13727803
CAS No.: 35026-16-5
M. Wt: 364.4 g/mol
InChI Key: KPMHEEJRFWEAKY-ABAIWWIYSA-N
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Description

n-Dansyl-trans-4-hydroxy-l-proline: is a derivative of trans-4-hydroxy-l-proline, which is an isomer of hydroxyproline. This compound is used as a chiral building block in the production of various pharmaceuticals, including neuroexcitatory kainoids and antifungal echinocandins . The dansyl group, a fluorescent moiety, is often used in biochemical applications for labeling and detection purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Dansyl-trans-4-hydroxy-l-proline typically involves the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group of trans-4-hydroxy-l-proline is protected using a suitable protecting group to prevent unwanted reactions.

    Dansylation: The protected trans-4-hydroxy-l-proline is then reacted with dansyl chloride in the presence of a base such as triethylamine. This step attaches the dansyl group to the nitrogen atom of the proline ring.

    Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods: Industrial production of trans-4-hydroxy-l-proline can be achieved through microbial fermentation using engineered strains of Escherichia coli. These strains are optimized to enhance the production of trans-4-hydroxy-l-proline by manipulating metabolic pathways and fermentation conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-Dansyl-trans-4-hydroxy-l-proline can undergo oxidation reactions, typically involving the hydroxyl group.

    Reduction: Reduction reactions may target the carbonyl group in the proline ring.

    Substitution: The dansyl group can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can react with the dansyl group under basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Substituted dansyl derivatives are the major products.

Mechanism of Action

Molecular Targets and Pathways: n-Dansyl-trans-4-hydroxy-l-proline exerts its effects primarily through its interaction with enzymes and receptors in biological systems. The dansyl group allows for the detection and tracking of the compound in biochemical assays. The hydroxyl group in the proline ring can participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Uniqueness: n-Dansyl-trans-4-hydroxy-l-proline is unique due to the presence of the dansyl group, which imparts fluorescent properties. This makes it particularly useful in biochemical applications for labeling and detection, setting it apart from other hydroxyproline derivatives .

Properties

CAS No.

35026-16-5

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

(2S,4R)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H20N2O5S/c1-18(2)14-7-3-6-13-12(14)5-4-8-16(13)25(23,24)19-10-11(20)9-15(19)17(21)22/h3-8,11,15,20H,9-10H2,1-2H3,(H,21,22)/t11-,15+/m1/s1

InChI Key

KPMHEEJRFWEAKY-ABAIWWIYSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3C[C@@H](C[C@H]3C(=O)O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CC(CC3C(=O)O)O

Origin of Product

United States

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